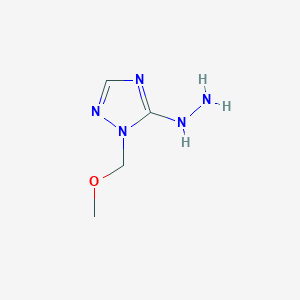
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-methyl-pyridine
説明
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-methyl-pyridine, also known as 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-methylpyridine, is a heterocyclic compound that is part of a class of compounds called pyridines. It is a colorless solid that is soluble in organic solvents. It is used in a variety of scientific applications, particularly in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
科学的研究の応用
Photoreactive Properties in Chromophores
- Research on derivatives of pyridines, such as 2-(1H-pyrazol-5-yl)pyridines and their bromo-substituted variants, has demonstrated their ability to exhibit photoreactive properties. These compounds, including bromo-substituted pyridines, show excited-state intramolecular and intermolecular proton transfer, as well as solvent-assisted double-proton transfer, important in understanding the photochemistry of similar compounds (Vetokhina et al., 2012).
Spectroscopic and Optical Studies
- Spectroscopic techniques such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies have been applied to 5-Bromo-2-(trifluoromethyl)pyridine, a compound with structural similarities. These methods, combined with density functional theory (DFT), offer insights into the structural and electronic properties of such bromo-substituted pyridines (H. Vural & M. Kara, 2017).
Synthesis and Molecular Structure Analysis
- The synthesis and structural analysis of pyridine derivatives, including bromo-substituted ones, have been explored. Studies involving compounds like 5-Methyl-2-trimethylsilyl-pyridine provide insights into the synthesis techniques and molecular structures that could be relevant for similar bromo-pyridine compounds (Riedmiller et al., 1999).
Quantum Mechanical Investigations and Biological Activities
- Pyridine derivatives, including those with bromo and methyl substitutions, have been the subject of quantum mechanical investigations. These studies assess their potential as chiral dopants for liquid crystals and examine their anti-thrombolytic, biofilm inhibition, and haemolytic activities, which could be relevant for structurally similar compounds (Ahmad et al., 2017).
Chemical Characterization and Photophysical Properties
- Iridium complexes involving tetrazolate ligands, including 5-bromo-2-(1H-tetrazol-5-yl)pyridine, have been synthesized and characterized. Their electrochemical and photophysical properties vary depending on the nature of the ancillary ligand, indicating the importance of bromo-substituted pyridines in tuning the properties of such complexes (Stagni et al., 2008).
Safety And Hazards
According to the Safety Data Sheet, this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
5-bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2N2/c1-7-4-8(11)5-14-9(7)15-3-2-10(12,13)6-15/h4-5H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQHJASZFYHLDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCC(C2)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-Methyl-3-(trifluoromethyl)phenyl]-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1415427.png)
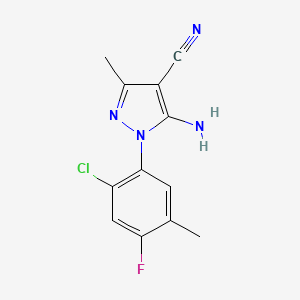


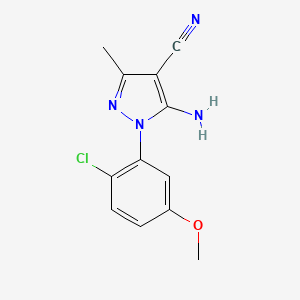
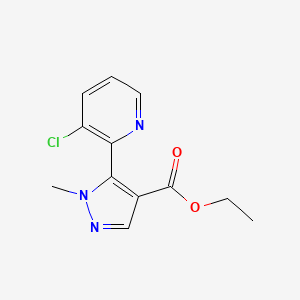
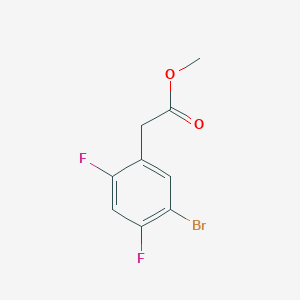
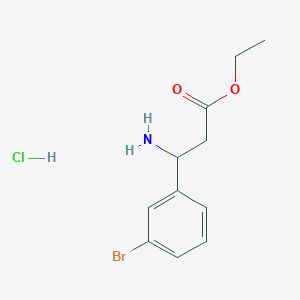
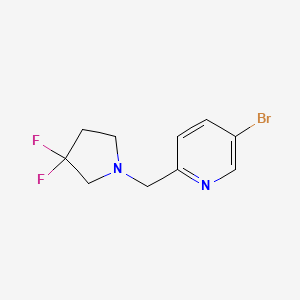
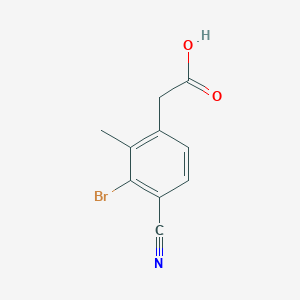
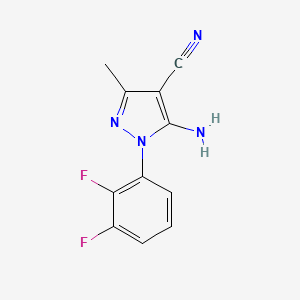
![(7-Ethylimidazo[1,2-a]pyridin-2-yl)-methanol](/img/structure/B1415447.png)

